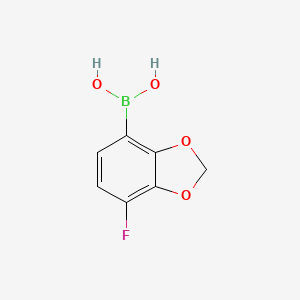

4-Fluoro-2,3-methylenedioxyphenylboronic acid

Description

Properties

IUPAC Name |

(7-fluoro-1,3-benzodioxol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBRLFXVMFAXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)F)OCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681630 | |

| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-92-2 | |

| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 4-Fluoro-2,3-methylenedioxyphenylboronic Acid: A Key Building Block for Advanced Research

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 4-Fluoro-2,3-methylenedioxyphenylboronic acid. This valuable fluorinated organoboron compound serves as a critical building block in medicinal chemistry and materials science, particularly for the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions. This document details a two-step synthetic sequence, beginning with the synthesis of the key precursor, 4-fluoro-1,2-methylenedioxybenzene, followed by a regioselective Directed ortho-Metalation (DoM) and subsequent borylation. The guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale, key experimental considerations, and troubleshooting advice to ensure successful synthesis.

Introduction: The Significance of a Fluorinated Boronic Acid

4-Fluoro-2,3-methylenedioxyphenylboronic acid is a bifunctional synthetic intermediate of significant interest. The incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, making it a prized tool in drug design. The boronic acid moiety is a versatile functional group, renowned for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel prize-winning method for constructing carbon-carbon bonds.

The unique substitution pattern of this molecule, with fluorine positioned adjacent to the methylenedioxy and boronic acid groups, offers a sterically and electronically distinct building block for creating novel pharmaceutical agents and advanced organic materials. Its synthesis, therefore, is of paramount importance for enabling further discovery.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy hinges on the powerful and regioselective nature of Directed ortho-Metalation (DoM). The target molecule can be disconnected at the Carbon-Boron bond, revealing a key aryllithium intermediate. This intermediate arises from the deprotonation of a stable, readily accessible precursor: 4-fluoro-1,2-methylenedioxybenzene. The precursor itself can be synthesized from commercially available 4-fluorocatechol.

The overall synthetic workflow is depicted below.

Navigating Advanced Synthesis: A Technical Guide to 4-Fluoro-2-methylphenylboronic Acid

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. Fluorinated building blocks offer a nuanced approach to modulating physicochemical properties, enhancing metabolic stability, and improving biological activity. Among these critical reagents, substituted phenylboronic acids stand out for their versatility, particularly in the realm of palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylphenylboronic acid (CAS Number: 139911-29-8), a key intermediate in the synthesis of complex organic molecules. While the specifically requested "4-Fluoro-2,3-methylenedioxyphenylboronic acid" is not readily documented or commercially available, this closely related analogue offers significant utility and serves as an excellent case study in the application of fluorinated arylboronic acids in advanced chemical synthesis.

Core Compound Identification and Properties

4-Fluoro-2-methylphenylboronic acid is an organoboron compound valued for its role as a building block in creating carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction.[1] Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, provides a unique combination of electronic and steric properties that can be exploited in drug design and materials science.

Table 1: Physicochemical Properties of 4-Fluoro-2-methylphenylboronic Acid

| Property | Value | Source |

| CAS Number | 139911-29-8 | [1][2] |

| Molecular Formula | C₇H₈BFO₂ | [1][3] |

| Molecular Weight | 153.95 g/mol | [1][2][3] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 191-196 °C (lit.) | [2] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in methanol |

The Synthetic Keystone: Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Fluoro-2-methylphenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The fluorine substituent on the aromatic ring can influence the electronic properties of the molecule, potentially enhancing reactivity and selectivity in coupling reactions.[1] Furthermore, the incorporation of fluorine is a well-established strategy in drug discovery to improve metabolic stability and bioavailability of drug candidates.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing 4-Fluoro-2-methylphenylboronic acid.

Sources

An In-Depth Technical Guide to 4-Fluoro-2,3-methylenedioxyphenylboronic acid: Properties, Synthesis, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 4-Fluoro-2,3-methylenedioxyphenylboronic acid, a specialized organoboron compound with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to predict its physical and chemical properties, propose a viable synthetic route, and discuss its expected reactivity, particularly in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers interested in the design and application of novel fluorinated phenylboronic acids.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily owing to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] The strategic incorporation of fluorine atoms into arylboronic acid scaffolds can profoundly influence the physicochemical and biological properties of the resulting coupled products.[3] Fluorine's high electronegativity can modulate the electronic characteristics of the aromatic ring, impacting reaction kinetics and selectivity. Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

The subject of this guide, 4-Fluoro-2,3-methylenedioxyphenylboronic acid, combines the advantageous features of a fluorinated aromatic system with the structural rigidity and electron-donating nature of the methylenedioxy group. This unique combination of functionalities suggests its potential as a valuable building block for the synthesis of complex molecules with tailored electronic and pharmacological profiles.

Note on Data Availability: As of the date of this publication, there is a notable absence of publicly available experimental data specifically for 4-Fluoro-2,3-methylenedioxyphenylboronic acid. Consequently, this guide will provide a predictive analysis based on the known properties of closely related analogs, namely 2,3-methylenedioxyphenylboronic acid, 3,4-methylenedioxyphenylboronic acid, and various fluorinated phenylboronic acids.

Predicted Physicochemical Properties

The physical and chemical properties of 4-Fluoro-2,3-methylenedioxyphenylboronic acid can be extrapolated from its structural components. The presence of the boronic acid moiety suggests a crystalline solid with some solubility in polar organic solvents. The methylenedioxy and fluoro substituents will influence its melting point, polarity, and reactivity.

Below is a table of predicted and analogous compound properties:

| Property | Predicted Value for 4-Fluoro-2,3-methylenedioxyphenylboronic acid | Analogous Compound Data |

| Molecular Formula | C₇H₆BFO₄ | 2,3-Methylenedioxyphenylboronic acid: C₇H₇BO₄[4] |

| Molecular Weight | 183.93 g/mol | 2,3-Methylenedioxyphenylboronic acid: 165.94 g/mol [4] |

| Appearance | White to off-white crystalline solid | Phenylboronic acid: white to yellow powder[5] |

| Melting Point | Expected to be in the range of 200-250 °C | 3,4-(Methylenedioxy)phenylboronic acid: 239-243 °C[6] |

| Solubility | Soluble in methanol, ethanol, THF, and DMSO | Phenylboronic acid: soluble in diethyl ether, ethanol[5] |

| Stability | Air-sensitive; may dehydrate to form boroxine anhydride | 3,4-(Methylenedioxy)phenylboronic Acid is known to be air sensitive.[7] |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 4-Fluoro-2,3-methylenedioxyphenylboronic acid involves the ortho-lithiation of a suitable fluorinated methylenedioxybenzene precursor, followed by quenching with a trialkyl borate and subsequent hydrolysis.

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of 4-Fluoro-1,2-methylenedioxybenzene

The starting material, 4-fluoro-1,2-methylenedioxybenzene, can be synthesized from catechol and a suitable fluorinated methylene source, although specific literature for this exact compound is scarce. A general environmentally friendly synthesis of 1,2-methylenedioxybenzene has been reported using catechol and formaldehyde acetals over a heterogeneous catalyst.[8]

Step 2: Bromination of 4-Fluoro-1,2-methylenedioxybenzene

Selective bromination of the fluorinated methylenedioxybenzene is a critical step. A known method for the synthesis of 5-bromo-6-isopropyl-1,3-benzodioxole involves the bromination of 5-isopropyl-1,3-benzodioxole with bromine in carbon tetrachloride at low temperatures.[8] A similar approach using a milder brominating agent like N-bromosuccinimide could potentially afford the desired 6-bromo-4-fluoro-1,3-benzodioxole.

Step 3: Borylation of 6-Bromo-4-fluoro-1,3-benzodioxole

The final step involves a metal-halogen exchange followed by reaction with a borate ester. This is a common method for the synthesis of arylboronic acids.

Caption: Proposed synthetic pathway for 4-Fluoro-2,3-methylenedioxyphenylboronic acid.

Detailed Experimental Protocol (Hypothetical):

-

Lithiation: To a solution of 6-bromo-4-fluoro-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add a solution of n-butyllithium (1.1 eq) in hexanes. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH 2-3 with 2M hydrochloric acid and stir vigorously for 1-2 hours.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

4-Fluoro-2,3-methylenedioxyphenylboronic acid is anticipated to be a highly effective coupling partner in Suzuki-Miyaura reactions.[1] The electronic nature of the substituents on the phenyl ring will play a crucial role in its reactivity.

-

Fluorine Substituent: The electron-withdrawing nature of the fluorine atom is expected to increase the Lewis acidity of the boronic acid, potentially facilitating the transmetalation step in the catalytic cycle.[9]

-

Methylenedioxy Group: The electron-donating character of the methylenedioxy group will influence the nucleophilicity of the arylboronic acid. This push-pull electronic arrangement can lead to unique reactivity and selectivity in cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (or its boronate derivative) is transferred to the palladium center, displacing the halide. This step is typically base-mediated.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Reaction:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 4-Fluoro-2,3-methylenedioxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Predicting the NMR spectra of 4-Fluoro-2,3-methylenedioxyphenylboronic acid can provide valuable guidance for its identification and characterization.

-

¹H NMR: The proton spectrum is expected to show two distinct aromatic signals, likely doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. The methylene protons of the methylenedioxy group will appear as a singlet. The protons of the boronic acid hydroxyl groups will be a broad singlet, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display characteristic signals for the aromatic carbons, with the carbon directly bonded to the fluorine exhibiting a large one-bond C-F coupling constant. The carbon attached to the boron atom will also be identifiable. The methylene carbon of the methylenedioxy group will appear as a distinct signal.[10]

-

¹⁹F NMR: The fluorine spectrum will show a singlet, providing a clear diagnostic signal for the presence of the fluorine atom.

-

¹¹B NMR: The boron NMR spectrum will exhibit a broad signal characteristic of a trigonal boronic acid.

Safety and Handling

As with all boronic acids, 4-Fluoro-2,3-methylenedioxyphenylboronic acid should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood. It is advisable to store the compound under an inert atmosphere to prevent degradation.

Conclusion

While direct experimental data for 4-Fluoro-2,3-methylenedioxyphenylboronic acid is not yet readily available, this technical guide provides a robust theoretical framework for its properties, synthesis, and reactivity. The unique combination of a fluoro substituent and a methylenedioxy group on a phenylboronic acid scaffold makes it a compelling target for synthetic chemists and drug discovery professionals. The predictive analysis presented here, based on well-established chemical principles and data from analogous compounds, is intended to stimulate further research and unlock the potential of this novel building block in the creation of new materials and therapeutics.

References

-

3,4-(Methylenedioxy)phenylboronic acid - Chem-Impex. (n.d.). Retrieved January 27, 2026, from [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]

-

(4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

2,3-Methylenedioxyphenyl boronic acid | C7H7BO4 | CID 4192659. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. (n.d.).

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. (n.d.).

-

Synthesis of methylenedioxybenzene. PrepChem.com. (n.d.). Retrieved January 27, 2026, from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 5270-5285. [Link]

-

An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase. ResearchGate. (2012). Retrieved January 27, 2026, from [Link]

-

Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010). Angewandte Chemie International Edition, 49(31), 5456-5460. [Link]

-

4-Fluoro-2-methylphenylboronic acid. Chem-Impex. (n.d.). Retrieved January 27, 2026, from [Link]

-

Phenylboronic acid. Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). Heterocyclic Communications, 7(6), 555-558. [Link]

- Process for preparing piperonal. Google Patents. (n.d.).

-

1,2 Methylenedioxybenzene synthesis attempt N2. (2020, January 13). YouTube. Retrieved January 27, 2026, from [Link]

-

Supporting Information. (n.d.). Theranostics, 7(11), 2840-2852. Retrieved January 27, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2021). Scholarship @ Claremont. Retrieved January 27, 2026, from [Link]

-

3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (2018). Atlantis Press. Retrieved January 27, 2026, from [Link]

-

Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2006). The Journal of Organic Chemistry, 71(16), 6253-6256. [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (2015). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

(4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid | C10H14BFO3. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

13C NMR of Fluorinated Organics. (2007, October 9). University of Ottawa NMR Facility Blog. Retrieved January 27, 2026, from [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (2011). Magnetic Resonance in Chemistry, 49(12), 833-838. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3-Methylenedioxyphenyl boronic acid | C7H7BO4 | CID 4192659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. 3,4-(Methylenedioxy)benzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 3,4-(Methylenedioxy)phenylboronic Acid | 94839-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

Introduction: The Strategic Role of Fluorinated Boronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to 4-Fluoro-2,3-methylenedioxyphenylboronic acid

Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in medicinal chemistry.[1] This transformation was catalyzed significantly by the FDA approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug, which validated the therapeutic potential and relative safety of organoboron compounds.[1] Boronic acids are valued for their unique ability to act as versatile synthetic intermediates, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Within this class of reagents, 4-Fluoro-2,3-methylenedioxyphenylboronic acid represents a highly strategic building block for drug development professionals. It incorporates three key structural motifs:

-

The Boronic Acid Group: The primary reactive site for cross-coupling reactions.

-

The Methylenedioxy Bridge: A common pharmacophore found in numerous biologically active molecules, often used to constrain the conformation of a phenyl ring.

-

The Fluorine Atom: A "strategic" element in drug design. The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding potency by altering its electronic properties and pKa.[2][3]

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 4-Fluoro-2,3-methylenedioxyphenylboronic acid for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

4-Fluoro-2,3-methylenedioxyphenylboronic acid is a specialized arylboronic acid used in organic synthesis and pharmaceutical research.[4] Its identity and core properties are summarized below.

| Property | Data |

| IUPAC Name | (7-Fluoro-1,3-benzodioxol-4-yl)boronic acid |

| Synonyms | 4-Fluoro-2,3-methylenedioxyphenylboronic acid |

| CAS Number | 1256345-92-2[4][5] |

| Molecular Formula | C₇H₆BFO₄ |

| Molecular Weight | 183.93 g/mol |

| Appearance | Typically an off-white to white solid |

Molecular Structure Analysis

The structure of 4-Fluoro-2,3-methylenedioxyphenylboronic acid is defined by a benzene ring substituted with the three key functional groups. The spatial and electronic relationship between these groups dictates the molecule's reactivity and utility.

Caption: 2D Molecular Structure of 4-Fluoro-2,3-methylenedioxyphenylboronic acid.

Structural Insights:

-

Boronic Acid: Positioned ortho to the methylenedioxy bridge, its reactivity in Suzuki couplings can be influenced by steric hindrance and the electronic effects of adjacent groups.

-

Methylenedioxy Group: This rigid five-membered ring fuses two oxygen atoms to the benzene core. It acts as an electron-donating group, which can modulate the reactivity of the aromatic ring.

-

Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[3] This influences the acidity of the boronic acid and can protect adjacent sites from metabolic attack (metabolic shielding), a highly desirable feature in drug design.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 4-Fluoro-2,3-methylenedioxyphenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions. This reaction forges a carbon-carbon bond between an organoboron compound (like this one) and an organohalide (e.g., aryl bromides, iodides, or triflates) in the presence of a palladium catalyst and a base.

Core Utility: This reagent allows for the direct installation of the "4-fluoro-2,3-methylenedioxyphenyl" moiety onto a target scaffold. This is a highly efficient method for synthesizing complex molecules, particularly in the lead optimization phase of drug discovery, where analogues are rapidly needed to establish structure-activity relationships (SAR).

Illustrative Synthesis Workflow

The synthesis of arylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a borate ester. The following is a generalized, illustrative protocol for the synthesis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid from a suitable precursor.

Disclaimer: This protocol is illustrative. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Step 1: Metal-Halogen Exchange

-

Reactants: 4-Bromo-7-fluoro-1,3-benzodioxole (precursor), n-Butyllithium (n-BuLi) or similar organolithium reagent.

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Procedure: The aryl bromide is dissolved in the anhydrous solvent and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen). n-BuLi is added dropwise to form the corresponding aryllithium intermediate.

-

Causality: This step is critical for creating a nucleophilic carbon center on the aromatic ring. The low temperature is essential to prevent side reactions and decomposition of the highly reactive organolithium species.

Step 2: Borylation

-

Reactant: Triisopropyl borate or trimethyl borate.

-

Procedure: The borate ester is added to the cold aryllithium solution. The reaction is allowed to slowly warm to room temperature.

-

Causality: The electron-deficient boron atom of the borate ester is readily attacked by the nucleophilic aryllithium. This forms a boronate ester intermediate.

Step 3: Hydrolysis

-

Reactant: Acidic water (e.g., dilute HCl).

-

Procedure: The reaction mixture is carefully quenched with an acidic aqueous solution. This hydrolyzes the boronate ester to the final boronic acid product.

-

Causality: The acid catalyzes the cleavage of the B-O-Alkyl bonds, replacing them with B-O-H bonds to yield the desired product.

Step 4: Purification

-

Procedure: The crude product is typically isolated by extraction and purified by recrystallization or column chromatography to yield pure 4-Fluoro-2,3-methylenedioxyphenylboronic acid.

Caption: Illustrative workflow for the synthesis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid.

Conclusion

4-Fluoro-2,3-methylenedioxyphenylboronic acid is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. By combining the proven synthetic utility of the boronic acid group with the desirable pharmacophoric features of the methylenedioxy ring and the strategic physicochemical advantages conferred by a fluorine atom, this molecule provides a powerful tool for constructing novel chemical entities with enhanced drug-like properties. Its effective use in Suzuki-Miyaura coupling reactions enables the rapid and efficient exploration of chemical space, accelerating the journey from hit identification to lead optimization in pharmaceutical research.

References

-

National Center for Biotechnology Information. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]

-

BoronPharm. (n.d.). 4-Fluoro-2,3-methylenedioxyphenylboronic acid. Retrieved from [Link]

-

da Silva, F. C., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 20(12), 21336–21374. Retrieved from [Link]

-

Chemsigma. (n.d.). 4-Fluoro-2,3-methylenedioxyphenylboronic acid [1256345-92-2]. Retrieved from [Link]

- Niuniu, Z., & Jian, G. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.

-

National Center for Biotechnology Information. (n.d.). (4-Fluoro-3-hydroxyphenoxy)boronic acid. PubChem Compound Database. Retrieved from [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2552. Retrieved from [Link]

-

Gillis, E. P., et al. (2009). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 52(7), 1845–1868. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. boronpharm.com [boronpharm.com]

- 5. 4-Fluoro-2,3-methylenedioxyphenylboronic acid [1256345-92-2] | Chemsigma [chemsigma.com]

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2,3-methylenedioxyphenylboronic Acid in Organic Solvents

For Immediate Release

Abstract

4-Fluoro-2,3-methylenedioxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued for its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The successful execution and scalability of these reactions are critically dependent on the solubility of the boronic acid precursor in the chosen solvent system. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-Fluoro-2,3-methylenedioxyphenylboronic acid in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to optimize reaction conditions, enhance yields, and ensure process robustness.

Introduction: The Critical Role of Solubility in Synthetic Chemistry

The judicious selection of a solvent is paramount in chemical synthesis, influencing reaction rates, equilibria, and the ultimate yield and purity of the desired product. For solid reagents, such as 4-Fluoro-2,3-methylenedioxyphenylboronic acid, solubility is the primary determinant of its availability to participate in a chemical transformation. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction kinetics, incomplete conversions, and challenges in purification.

4-Fluoro-2,3-methylenedioxyphenylboronic acid, with its unique electronic and steric properties conferred by the fluorine and methylenedioxy substituents, is an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Understanding its solubility profile across a range of organic solvents is therefore not merely an academic exercise but a critical step in the development of efficient and scalable synthetic protocols.

Physicochemical Properties of 4-Fluoro-2,3-methylenedioxyphenylboronic Acid

A foundational understanding of the physicochemical properties of 4-Fluoro-2,3-methylenedioxyphenylboronic acid is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆BFO₄ | N/A |

| Molecular Weight | 183.93 g/mol | N/A |

| Appearance | Typically a white to off-white crystalline solid | General knowledge |

| Melting Point | Not readily available; boronic acids can dehydrate upon heating to form boroxines, which complicates accurate melting point determination.[3] | N/A |

The presence of the polar boronic acid functional group (-B(OH)₂) suggests the potential for hydrogen bonding, which can influence solubility in protic solvents. Conversely, the aromatic ring and the methylenedioxy group contribute to its nonpolar character, suggesting solubility in a range of organic solvents. The fluorine substituent can further modulate the electronic properties and intermolecular interactions of the molecule.[4]

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a useful starting point for predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Protic solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the hydroxyl groups of the boronic acid, potentially leading to good solubility. Aprotic polar solvents, such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN), can also solvate the molecule through dipole-dipole interactions.

-

Nonpolar Solvents: Nonpolar solvents, such as toluene and hexanes, are less likely to be effective solvents for this relatively polar molecule on their own, but may be used as co-solvents in reaction mixtures.

It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines.[3] The formation of boroxines can significantly alter the solubility of the material, and this equilibrium can be influenced by the solvent and the presence of water.

Experimental Determination of Solubility: A Methodological Approach

Given the lack of specific quantitative solubility data for 4-Fluoro-2,3-methylenedioxyphenylboronic acid in the public domain, this section outlines a robust experimental workflow for its determination.

Visual "Shake-Flask" Method (Qualitative to Semi-Quantitative)

This method provides a rapid and straightforward initial assessment of solubility.

Caption: Workflow for the visual shake-flask solubility determination method.

Protocol:

-

Accurately weigh a small amount (e.g., 10 mg) of 4-Fluoro-2,3-methylenedioxyphenylboronic acid into a vial.

-

Add a measured volume (e.g., 0.1 mL) of the test solvent.

-

Agitate the vial vigorously (e.g., using a vortex mixer) for a set period at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. If the solid has completely dissolved, the solubility is greater than the current concentration (e.g., >100 mg/mL).

-

If undissolved solid remains, add another measured volume of solvent and repeat the agitation and observation steps.

-

Continue this process until the solid is fully dissolved. The solubility can then be estimated based on the total volume of solvent added.

High-Performance Liquid Chromatography (HPLC) Method (Quantitative)

HPLC is a highly accurate method for determining the concentration of a saturated solution.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Solvent Selection Rationale:

-

Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are commonly used solvents for Suzuki-Miyaura reactions. They generally provide good solubility for both the boronic acid and the aryl halide, as well as the palladium catalyst and the base. [6][7]The choice among these will depend on the specific substrates and the required reaction temperature.

-

Protic Solvents (e.g., Ethanol, Isopropanol): Often used as co-solvents with water or aprotic solvents. The presence of a protic solvent can aid in the dissolution of the inorganic base and facilitate the transmetalation step of the catalytic cycle. [8][9][10]* Aqueous Mixtures: A small amount of water is often beneficial in Suzuki-Miyaura reactions, as it can help to dissolve the base and may play a role in the catalytic cycle. [11] Self-Validating Protocol Insight: The choice of solvent should be guided by initial solubility screening. A solvent system where 4-Fluoro-2,3-methylenedioxyphenylboronic acid exhibits good solubility at the desired reaction temperature is more likely to lead to a successful and reproducible reaction. If the reaction appears to stall or gives low yields, poor solubility of the starting materials should be considered as a potential cause. A simple visual inspection of the reaction mixture for undissolved solids can be a valuable diagnostic tool.

Conclusion

References

-

Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774580, (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

-

Tomasz, J., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4473–4481. [Link]

-

Felpin, F.-X., & Nassar-Hardy, L. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2736–2758. [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Domagalska, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Rossi, D., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29, 281–298. [Link]

-

Curcio, E., et al. (2006). Boric acid solubility in different solvents. ResearchGate. Retrieved from [Link]

-

Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

-

Schranck, J., & Tlili, A. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7–21. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Wang, D., et al. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Yap, G. P. A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(41), 15418–15421. [Link]

-

Lee, C. H., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 1-8. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ws [chem.ws]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. iris.unina.it [iris.unina.it]

- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 10. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Crystal Structure Analysis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid: A Framework for Synthesis, Crystallization, and Supramolecular Investigation

An In-depth Technical Guide

Abstract

Phenylboronic acids are cornerstone building blocks in modern medicinal chemistry and materials science, prized for their versatile reactivity, low toxicity, and unique electronic properties.[1] The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability and binding affinity, making fluorinated analogues highly sought after in drug discovery.[2] This guide presents a comprehensive technical framework for the synthesis, purification, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid, a novel compound featuring both a fluorine substituent and a methylenedioxy moiety. While a solved crystal structure for this specific molecule is not publicly available, this document provides a predictive analysis grounded in the established principles of boronic acid crystallography and supramolecular chemistry. We detail robust, field-proven protocols for its synthesis and crystallization, outline the complete workflow for SC-XRD analysis, and offer an expert discussion on the anticipated molecular geometry and intermolecular interactions that govern its solid-state architecture. This whitepaper is intended to serve as a practical guide for researchers in crystallography, medicinal chemistry, and drug development, enabling them to confidently undertake the empirical analysis of this and related compounds.

Introduction: The Strategic Value of Fluorinated Boronic Acids

The ascent of boronic acids in pharmaceutical development has been remarkable, culminating in several FDA-approved drugs such as the proteasome inhibitor bortezomib (Velcade®) and the β-lactamase inhibitor vaborbactam.[1][3] This success stems from the boronic acid moiety's ability to form reversible covalent bonds with diols—a feature exploited in carbohydrate sensing and enzyme inhibition—and its exceptional utility in carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[4][5]

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[2] The high electronegativity and small van der Waals radius of fluorine can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with protein targets. The target of this guide, 4-Fluoro-2,3-methylenedioxyphenylboronic acid, combines the proven utility of the boronic acid group with the strategic advantages of a fluorine atom and a methylenedioxy group, a common scaffold in pharmacologically active natural products.

Understanding the three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise arrangement of atoms in the solid state, providing invaluable data on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate a material's properties, including solubility, stability, and bioavailability.[6][7] This guide provides the necessary theoretical and practical framework to achieve this goal.

Synthesis and Single-Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[8] The following protocols are designed to be self-validating, with clear checkpoints for assessing purity and crystallinity.

Proposed Synthetic Pathway

A reliable method for the synthesis of arylboronic acids involves a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[9] The proposed pathway for 4-Fluoro-2,3-methylenedioxyphenylboronic acid starts from the commercially available 4-bromo-5-fluoro-1,3-benzodioxole.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-5-fluoro-1,3-benzodioxole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, in hexanes) dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Causality: This low-temperature lithium-halogen exchange is critical to prevent side reactions, such as ortho-lithiation or decomposition of the intermediate.

-

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the pH is ~2. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or toluene/hexanes) to yield the pure boronic acid as a white crystalline solid. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Single-Crystal Growth

Growing diffraction-quality crystals is often the most challenging step. Several methods should be attempted in parallel.

-

Method 1: Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) to near saturation in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.

-

Method 2: Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexanes). The slow diffusion of the anti-solvent vapor into the saturated solution will gradually reduce solubility and promote crystal growth.

-

Method 3: Slow Cooling: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

Single-Crystal X-ray Diffraction: From Data to Structure

SC-XRD provides unambiguous proof of a molecule's three-dimensional structure.[7][10] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: Standard workflow for SC-XRD analysis.

Experimental Protocol: SC-XRD Analysis

-

Crystal Selection: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.

-

Mounting: Mount the selected crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

-

Causality: Data collection at cryogenic temperatures minimizes atomic thermal motion, leading to higher resolution data and a more precise final structure.

-

-

Data Collection: Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A modern CCD or CMOS detector-based diffractometer will automatically perform a series of scans to collect diffraction data from all possible crystal orientations.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors like absorption.

-

Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and a preliminary molecular model. This model is then refined using full-matrix least-squares procedures against the experimental data to optimize atomic positions and thermal parameters until the model converges with the data, as indicated by low R-factors.[11]

Anticipated Crystal Structure: A Predictive Analysis

Based on the extensive literature on phenylboronic acid derivatives, we can predict the key structural features of 4-Fluoro-2,3-methylenedioxyphenylboronic acid with a high degree of confidence.[11][12]

Molecular Geometry

The molecule is expected to be largely planar. The sp²-hybridized boron atom will adopt a trigonal planar geometry, and this B(OH)₂ group will likely be nearly coplanar with the phenyl ring to maximize conjugation.[13]

| Parameter | Predicted Value | Justification / Reference Compound |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted phenylboronic acids.[9][11][12] |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are favored by the formation of hydrogen-bonded dimers. |

| B-C Bond Length | 1.56 - 1.57 Å | Typical for arylboronic acids (Phenylboronic acid: ~1.568 Å).[11] |

| B-O Bond Lengths | 1.36 - 1.38 Å | Typical for arylboronic acids (Phenylboronic acid: ~1.36-1.38 Å).[11] |

| C-F Bond Length | ~1.35 Å | Standard for C(sp²)-F bonds. |

Supramolecular Assembly and Key Intermolecular Interactions

The solid-state structure will be dominated by hydrogen bonding involving the boronic acid hydroxyl groups.

-

Primary Motif: The Centrosymmetric Dimer: The most characteristic interaction for boronic acids is the formation of a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[12][13][14] This creates a stable eight-membered ring.

-

Secondary Assembly: These primary dimer units are expected to self-assemble into higher-order structures. A common pattern involves the formation of infinite 2D sheets through additional, weaker C-H···O or C-H···F interactions.[14]

-

Role of Fluorine: The electronegative fluorine atom can act as a weak hydrogen bond acceptor. We anticipate the presence of C-H···F interactions, which, although weak, can play a crucial role in directing the final crystal packing arrangement.

-

π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.[15]

Caption: Predicted hierarchy of intermolecular interactions.

Implications for Drug Development and Materials Science

A definitive crystal structure provides critical insights for drug development professionals:

-

Polymorph Screening: The identification of the thermodynamically stable crystalline form is essential for ensuring consistent physical properties (e.g., solubility, dissolution rate) of an active pharmaceutical ingredient (API). The interaction map derived from the crystal structure can guide the design of crystallization experiments to find and control different polymorphs.[16]

-

Structure-Based Drug Design: The precise geometry and electrostatic potential of the molecule can inform the design of more potent enzyme inhibitors. Understanding how the fluorine and methylenedioxy groups orient themselves and interact with their environment is key to optimizing ligand-protein binding.

-

Co-crystal Formation: The boronic acid's strong hydrogen bonding capability makes it an excellent candidate for forming co-crystals with other APIs to improve their physical properties.[17] The crystal structure reveals the available hydrogen bond donors and acceptors for this "crystal engineering" approach.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the complete analysis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid, from its chemical synthesis to its detailed structural elucidation. By following the outlined protocols and leveraging the predictive analysis of its solid-state behavior, researchers can efficiently obtain a high-resolution crystal structure. This empirical data is not merely an academic endpoint; it is a critical dataset that informs rational drug design, enables control over material properties, and accelerates the development of new chemical entities for therapeutic and technological applications.

References

-

Ribeiro, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5849. Available at: [Link]

-

Goud, N. R. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-crystal Former. Diva-Portal.org. Available at: [Link]

- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(6), 739. Available at: [Link]

-

PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

-

St-Gelais, A., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science, 11(4), 931-936. Available at: [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available at: [Link]

-

Maly, K. E., et al. (2006). Engineering crystals built from molecules containing boron. Pure and Applied Chemistry, 78(7), 1305-1321. Available at: [Link]

-

DiTusa, M. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15012. Available at: [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719-7722. Available at: [Link]

-

Demeshko, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 762. Available at: [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Available at: [Link]

-

Berezin, A. A. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1162. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]

-

Mondal, S., et al. (2021). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules, 54(19), 9036-9044. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

YouTube. (2020). What is Single Crystal X-ray Diffraction?. The Royal Institution. Available at: [Link]

-

Loll, F., et al. (2018). Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor. ChemMedChem, 13(17), 1836-1841. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. rigaku.com [rigaku.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Efficiently self-healing boronic ester crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. diva-portal.org [diva-portal.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling with 4-Fluoro-2,3-methylenedioxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-Fluoro-2,3-methylenedioxyphenyl Moiety

The 4-Fluoro-2,3-methylenedioxyphenyl structural motif is of significant interest in medicinal chemistry and materials science. The unique combination of the electron-donating methylenedioxy group and the electron-withdrawing fluorine atom imparts distinct electronic properties, influencing molecular conformation, metabolic stability, and intermolecular interactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for incorporating this valuable moiety into a wide range of molecular scaffolds.[1][2]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Suzuki-Miyaura coupling of 4-Fluoro-2,3-methylenedioxyphenylboronic acid with various organic halides.

Understanding the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[1][3]

Key Considerations for Coupling with 4-Fluoro-2,3-methylenedioxyphenylboronic acid

The electronic nature of 4-Fluoro-2,3-methylenedioxyphenylboronic acid presents specific challenges and opportunities that must be considered for successful coupling.

-

Electronic Effects: The methylenedioxy group is electron-donating, which can increase the electron density on the aromatic ring. This can sometimes slow down the transmetalation step. Conversely, the ortho-fluoro substituent is electron-withdrawing, which can influence the reactivity of the boronic acid.

-

Protodeboronation: A common side reaction with boronic acids, particularly electron-rich ones, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction can be minimized by careful selection of the base, solvent, and reaction temperature. The use of anhydrous conditions and milder bases can be beneficial.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and sterically hindered ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos), are often effective for challenging Suzuki-Miyaura couplings as they promote both the oxidative addition and reductive elimination steps.[3] For less reactive coupling partners, such as aryl chlorides, more specialized catalyst systems may be required.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates and desired outcomes.

General Protocol for the Suzuki-Miyaura Coupling of 4-Fluoro-2,3-methylenedioxyphenylboronic acid with an Aryl Bromide

This protocol is a representative procedure based on established methods for similar boronic acids.

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

4-Fluoro-2,3-methylenedioxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground and dried

-

Anhydrous, degassed 1,4-dioxane (5 mL)

-

Degassed water (0.5 mL)

Procedure:

-

To a dry Schlenk flask, add the aryl bromide, 4-Fluoro-2,3-methylenedioxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of 4-Fluoro-2,3-methylenedioxyphenylboronic acid. Optimization of these parameters is often necessary to achieve high yields.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precatalysts. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote efficient coupling of challenging substrates.[3] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for boronic acids prone to protodeboronation. |

| Solvent | Toluene, Dioxane, THF, DMF | Aprotic solvents are commonly used. The addition of a small amount of water can sometimes be beneficial. |

| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl halides (e.g., chlorides). |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh palladium source and ligand. Ensure reagents are pure and dry. Increase the reaction temperature. |

| Protodeboronation | Presence of water, strong base, prolonged reaction time. | Use anhydrous solvents and a milder base (e.g., K₃PO₄). Monitor the reaction closely and stop when complete. |

| Formation of Homocoupled Byproducts | Oxygen contamination, side reactions of the boronic acid. | Thoroughly degas all solvents and maintain an inert atmosphere. Use a slight excess of the boronic acid. |

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of 4-Fluoro-2,3-methylenedioxyphenylboronic acid is a highly effective method for the synthesis of complex molecules bearing this important structural motif. Careful consideration of the electronic properties of the boronic acid and optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, are crucial for achieving high yields and minimizing side reactions. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

- Fu, G. C. The Suzuki-Miyaura Cross-Coupling Reaction. In Cross-Coupling Reactions; Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2013; Vol. 334, pp 1–32.

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Sins of Boronic Acids: By-Product Formation in Suzuki–Miyaura Cross-Coupling. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

Sources

- 1. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

Application Notes and Protocols for 4-Fluoro-2,3-methylenedioxyphenylboronic acid in Medicinal Chemistry

Introduction: A Novel Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Phenylboronic acids are indispensable reagents, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1] This application note introduces 4-Fluoro-2,3-methylenedioxyphenylboronic acid , a specialized building block designed to impart desirable characteristics to novel therapeutic agents.

This molecule uniquely combines two high-value functional groups in medicinal chemistry: a fluorine atom and a methylenedioxyphenyl moiety. The strategic placement of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[2] The methylenedioxyphenyl group, a common feature in numerous natural products and approved drugs, can influence receptor interactions and metabolic pathways.[3][4] The rigid, planar nature of this fused ring system also serves as a valuable scaffold for orienting substituents in three-dimensional space.

These application notes will provide a plausible synthetic route for this novel reagent, a detailed protocol for its application in Suzuki-Miyaura cross-coupling, and a discussion of its potential in the design of targeted therapeutics, with a specific focus on the synthesis of novel Aurora B kinase inhibitors.

Rationale for Use: The Medicinal Chemistry Advantages of Fluorine and Methylenedioxy Moieties

The decision to incorporate 4-Fluoro-2,3-methylenedioxyphenylboronic acid into a drug discovery program is underpinned by the well-documented benefits of its constituent parts.

The Role of Fluorine: The introduction of a fluorine atom can significantly alter a molecule's properties.[2] As the most electronegative element, it can modulate the acidity or basicity of nearby functional groups, which can be critical for optimizing compound solubility and oral absorption. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing its half-life in the body.[5]

The Significance of the Methylenedioxyphenyl Group: The methylenedioxyphenyl group is a privileged scaffold found in a variety of bioactive compounds.[3] This rigid, bicyclic system can act as a lipophilic spacer and can engage in favorable van der Waals and π-stacking interactions within protein binding pockets. It's important to note that the methylenedioxyphenyl moiety can also inhibit certain cytochrome P450 isozymes, which can be a desirable attribute in some therapeutic contexts to reduce the metabolism of co-administered drugs.[6]

By combining these two features, 4-Fluoro-2,3-methylenedioxyphenylboronic acid offers a unique tool to modulate multiple properties of a lead compound simultaneously, making it a valuable asset in the optimization phase of drug development.

Proposed Synthesis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid

As a specialized reagent, 4-Fluoro-2,3-methylenedioxyphenylboronic acid may not be commercially available. A plausible, multi-step synthetic route is proposed below, based on established organic chemistry principles.

Protocol 1: Proposed Synthesis

Step 1: Synthesis of 3,4-methylenedioxyphenol This synthesis starts from the commercially available 3,4-methylenedioxyacetophenone.

-

Combine 3,4-methylenedioxyacetophenone, toluene, and formic acid in a reaction vessel.

-

Heat the mixture to 30-40°C with stirring.

-

Slowly add hydrogen peroxide over several hours while maintaining the temperature.

-

After the addition is complete, continue stirring for one hour.

-

Perform an aqueous workup to separate the organic layer.

-

Remove the toluene under reduced pressure.

-

Hydrolyze the residue with a dilute aqueous base (e.g., NaOH).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Purify the resulting 3,4-methylenedioxyphenol by rectification under reduced pressure.[7]

Step 2: Electrophilic Fluorination The phenol is then fluorinated at the position ortho to the hydroxyl group.

-

Dissolve the 3,4-methylenedioxyphenol in a suitable solvent such as acetonitrile.

-

Add an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF4).[8]

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Quench the reaction and perform an extractive workup.

-

Purify the resulting 2-fluoro-3,4-methylenedioxyphenol by column chromatography.

Step 3: Conversion to an Aryl Halide The phenolic hydroxyl group is converted to a leaving group, such as a triflate, and then to an aryl bromide.

-

Dissolve the 2-fluoro-3,4-methylenedioxyphenol in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0°C and add pyridine.

-

Add trifluoromethanesulfonic anhydride dropwise and allow the reaction to warm to room temperature.[9][10]

-

Perform a workup to isolate the aryl triflate.

-

The aryl triflate is then converted to the corresponding aryl bromide using a suitable bromine source and a palladium catalyst.

Step 4: Borylation The final step is the conversion of the aryl bromide to the boronic acid.

-

Dissolve the aryl bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C.

-

Add a solution of n-butyllithium in hexanes dropwise.

-

Stir for a period to allow for lithium-halogen exchange.

-

Add a trialkyl borate, such as triisopropyl borate, dropwise at -78°C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an aqueous acid (e.g., 1N HCl).

-

Perform an extractive workup with an organic solvent.

-

The crude boronic acid can be purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Fluoro-2,3-methylenedioxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form a C-C bond with an aryl or vinyl halide/triflate.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point; specific conditions may need to be optimized for different substrates.

Materials:

-

4-Fluoro-2,3-methylenedioxyphenylboronic acid (1.2 equivalents)

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[11][12]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with 10-20% water)

Procedure:

-

To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide/triflate, 4-Fluoro-2,3-methylenedioxyphenylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Application Example: Synthesis of a Novel Aurora B Kinase Inhibitor

Aurora B kinase is a key regulator of mitosis, and its overexpression is linked to various cancers, making it an attractive therapeutic target.[2] Many potent Aurora B inhibitors feature a core heterocyclic scaffold with specific aryl substituents that occupy the ATP-binding pocket.[13] The pharmacophore for many Aurora B inhibitors includes a hydrogen-bond acceptor, a hydrogen-bond donor, a hydrophobic aliphatic moiety, and an aromatic ring feature.[14]